
4-Methylumbelliferyl beta-D-ribofuranoside
Overview
Description
4-Methylumbelliferyl beta-D-ribofuranoside (CAS: 195385-93-4) is a fluorogenic substrate widely used in enzymatic assays. Its molecular formula is C₁₅H₁₆O₇, with a molecular weight of 308.29 g/mol . The compound consists of a 4-methylumbelliferyl (4-MU) group linked to a beta-D-ribofuranose moiety via a glycosidic bond. It is commercially available at ≥98% purity (e.g., TCI Chemicals, Glentham Life Sciences) and is primarily employed to study ribofuranosidase activity in biochemical and microbiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-ribofuranoside typically involves the glycosylation of 4-methylumbelliferone with a ribofuranosyl donor. One common method is the Helferich method, which uses boron trifluoride etherate (BF3·OEt2) as a catalyst in the presence of dimethylaminopyridine (DMAP) and dichloromethane (ClCH2CH2Cl) as the solvent . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Helferich Method with Boron Trifluoride Etherate (BF₃·OEt₂)
A modified Helferich method achieves α/β-stereoselective synthesis using glycosyl acetates and BF₃·OEt₂ combined with organic bases (e.g., triethylamine or DMAP) .
Glycosyl Donor | Base | Solvent | Temp (°C) | Yield (%) | Anomer Selectivity |
---|---|---|---|---|---|
β-D-ribofuranose tetraacetate | TEA | 1,2-dichloroethane | 20–27 | 94 | β |
β-D-ribofuranose tetraacetate | DMAP | 1,2-dichloroethane | 20–27 | 77 | β |
- Key Observations :
- Room temperature (20–27°C) optimizes β-anomer selectivity and yield.
- Base choice : Triethylamine (TEA) outperforms DMAP in yield (94% vs. 77%).
- Solvent : 1,2-dichloroethane enhances reaction efficiency compared to THF or acetonitrile.
Schmidt Method with Trichloroacetimidate Donors
Trichloroacetimidate glycosyl donors enable β-selective coupling under mild acidic conditions, though yields are lower (~25%) compared to the Helferich method .
Enzymatic Hydrolysis and Biological Activity
4-MU-β-D-ribofuranoside is cleaved by β-ribosidases in bacterial spores (e.g., Bacillus subtilis), releasing fluorescent 4-methylumbelliferone (MU) .
Mechanism of Hydrolysis :
- Phosphotransferase System (PTS) Uptake :
- β-MUG is phosphorylated to β-MUG-6-phosphate (β-MUG-P) during cellular uptake.
- Phosphoglucosidase Cleavage :
- Enzymes like BglH hydrolyze β-MUG-P to MU and ribose-5-phosphate.
Organism | Enzyme | Hydrolysis Efficiency | Fluorescence Signal |
---|---|---|---|
Bacillus atrophaeus | BglH | >90% | High (λₑₓ 365 nm) |
Bacillus subtilis | BglA/BglH | ~75% | Moderate |
- Applications :
Stability and Degradation
4-MU-β-D-ribofuranoside exhibits stability under standard storage conditions but degrades under enzymatic or acidic hydrolysis:
Chemical Stability :
- pH Stability : Stable at neutral pH (6.0–8.0); hydrolyzes rapidly at pH < 4.0.
- Thermal Stability : Decomposes above 100°C.
Enzymatic Degradation :
- Half-life : ~15–30 minutes in the presence of Bacillus β-ribosidases.
- By-products : Ribose and 4-methylumbelliferone (quantifiable via HPLC) .
Comparative Reactivity in Glycosidase Assays
4-MU-β-D-ribofuranoside outperforms chromogenic analogs (e.g., X-riboside) in sensitivity :
Substrate | Detection Limit (nM) | Signal Type |
---|---|---|
4-MU-β-D-ribofuranoside | 0.5 | Fluorescence |
X-riboside | 10 | Colorimetric |
Key Research Findings
- Stereoselectivity : The Helferich method achieves >95% β-anomer selectivity, critical for substrate specificity in enzyme assays .
- Enzyme Induction : β-Ribosidase expression in Bacillus spp. is upregulated ~100-fold in the presence of 4-MU-β-D-ribofuranoside .
- Diagnostic Utility : Used in rapid-readout biological indicators for ethylene oxide sterilization efficacy .
Scientific Research Applications
Enzymatic Assays
4-MU-Rib is widely used as a substrate in enzymatic assays to measure glycosidase activity. Glycosidases are enzymes that hydrolyze glycosidic bonds, and 4-MU-Rib provides a fluorescent signal upon hydrolysis, allowing for sensitive detection.
Case Study: Detection of Glycosidase Activity
A study demonstrated the use of 4-MU-Rib in measuring the activity of β-galactosidase. The hydrolysis of 4-MU-Rib by this enzyme resulted in the release of 4-methylumbelliferone (4-MU), which can be quantified fluorometrically. The assay showed high sensitivity and specificity, making it suitable for clinical diagnostics and research applications .
Microbiological Studies
The compound is also employed in microbiological research to detect and quantify bacterial activity. It serves as a substrate for specific glycosidases produced by microorganisms, allowing researchers to assess microbial populations in various samples.
Case Study: Detection of Pathogenic Bacteria
In a study published in the International Journal of Food Microbiology, 4-MU-Rib was used to detect intestinal bacteria in food samples. The assay utilized the hydrolysis of 4-MU-Rib by bacterial glycosidases, with fluorescence indicating bacterial presence. This method proved effective for rapid screening of foodborne pathogens .
Diagnostic Testing
Due to its fluorescent properties, 4-MU-Rib is advantageous in diagnostic testing, particularly for diseases related to enzyme deficiencies or microbial infections.
Case Study: Clinical Diagnostics
Research has indicated that 4-MU-Rib can be used to diagnose conditions associated with glycosidase deficiencies. For example, the activity levels of specific glycosidases can be correlated with certain metabolic disorders, providing insights into patient health .
Synthesis and Chemical Research
The synthesis of various glucosides based on 4-methylumbelliferone, including 4-MU-Rib, has been explored extensively. These synthesized compounds are crucial for advancing research in carbohydrate chemistry and biochemistry.
Methodology: Synthesis Techniques
Recent advancements have improved the synthesis methods for producing 4-MU-Rib with high yields and stereoselectivity. For instance, an improved Helferich method has been reported that allows for the efficient glycosylation of 4-methylumbelliferone with ribofuranose derivatives under mild conditions . This method enhances the availability of 4-MU-Rib for research applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl beta-D-ribofuranoside involves its enzymatic cleavage by glycosidases. The enzyme recognizes the glycosidic bond and hydrolyzes it, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
4-Methylumbelliferyl beta-D-ribofuranoside belongs to a family of fluorogenic substrates where the 4-MU group is conjugated to various sugar moieties. Key structural variations among analogs include:
- Sugar type (e.g., ribofuranose, glucopyranose, galactopyranose).
- Glycosidic linkage (α- or β-configuration).
- Substituents (e.g., phosphate, sulfate, or acetyl groups).
These structural differences dictate specificity toward distinct enzymes (Table 1).
Table 1: Key 4-Methylumbelliferyl Substrates and Their Targets
Enzymatic Specificity and Kinetics
(a) Ribofuranoside vs. Glucopyranoside and Galactopyranoside
- β-D-Ribofuranoside: Hydrolyzed by bacterial cellulases (e.g., C.
- β-D-Glucopyranoside: Targets β-glucosidases in humans and plants. For example, it is used to diagnose Gaucher disease, where β-glucosidase activity is deficient .
- β-D-Galactopyranoside: Specific to β-galactosidases, with applications in lactose digestion studies and enzyme replacement therapy monitoring .
(b) Phosphate and Ester Derivatives
- MUP (4-Methylumbelliferyl phosphate) : A phosphatase substrate. Compared to DIFMUP (di-fluorinated MUP), MUP has a higher leaving group pKa (7.8 vs. 4.7), resulting in slower catalysis by phosphatases like Cdc25A .
- MUH (4-Methylumbelliferyl heptanoate): Hydrolyzed by cytoplasmic esterases in viable cells, correlating with cell proliferation assays (e.g., thymidine incorporation) .
(c) Non-Hydrolyzable Analogs
- MUS-CB (4-Methyl-7-thioumbelliferyl-β-D-cellobioside) : Replaces the oxygen atom in the glycosidic bond with sulfur, rendering it resistant to hydrolysis. It binds cellulase Cel6A with similar affinity to MU-CB, enabling pre-steady-state binding studies without catalytic interference .
Key Research Findings
Substrate Specificity in Cellulases : C. fimi CenC hydrolyzes both 4-methylumbelliferyl cellobioside and lactoside, unlike other endoglucanases, highlighting its broad substrate range .
Thio-Modified Analogs : MUS-CB’s thermodynamic binding parameters (ΔG, ΔH) mirror MU-CB, validating its use in cellulase binding studies .
Phosphatase Catalysis : The 10³-fold higher catalytic efficiency of DIFMUP over MUP underscores the impact of leaving group pKa on enzyme kinetics .
Biological Activity
4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-BDRF) is a synthetic glycoside that has garnered attention for its biological activity, particularly as a substrate in enzymatic assays. This compound is widely utilized in microbiological diagnostics and enzymatic studies due to its fluorogenic properties, enabling the detection of specific enzymatic activities.
4-MU-BDRF is synthesized through the glycosylation of 4-methylumbelliferone with beta-D-ribofuranosyl chloride. The synthesis can be optimized using various methods, including the Helferich method, which allows for high-yield production under mild conditions. For instance, recent studies have reported yields exceeding 90% when using specific reagents and reaction conditions .
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Helferich Method | 94% | Room temperature with TEA |
Koenigs-Knorr Method | 25% | Reflux in toluene |
Enzymatic Applications
4-MU-BDRF serves as a substrate for various enzymes, particularly beta-ribosidases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which fluoresces under UV light, allowing for easy detection and quantification. This property has made it an essential tool in differentiating bacterial species based on their enzymatic profiles. For example, hydrolysis of 4-MU-BDRF can produce distinct colony colors in microbial assays, facilitating the identification of certain Gram-negative bacteria .
Case Studies
- Microbial Diagnostics : In a study evaluating novel beta-ribosidase substrates, 4-MU-BDRF was used to differentiate between E. coli and Acinetobacter species based on their enzymatic activity. E. coli produced fluorescent colonies upon hydrolysis of the substrate, while Acinetobacter did not show such activity .
- Enzyme Activity Measurement : Research has demonstrated that 4-MU-BDRF can be effectively employed to measure beta-ribosidase activity in various bacterial isolates. The fluorescence intensity correlates with enzyme concentration, providing a quantitative measure of enzymatic activity .
Pharmacological Implications
While primarily used in diagnostic microbiology, the pharmacological implications of 4-MU-BDRF extend to potential therapeutic applications. The ability to detect specific enzyme activities may aid in the development of targeted treatments for infections caused by bacteria that express these enzymes.
Q & A
Basic Research Questions
Q. What are the standard methodologies for using 4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-Ribofuranoside) in enzyme activity assays?
- Methodological Answer : 4-MU-Ribofuranoside is a fluorogenic substrate for β-D-ribofuranosidases. In assays, incubate the enzyme with 4-MU-Ribofuranoside in a buffer system (e.g., sodium acetate pH 4.6 with sodium 1-octanesulfonate for ionic stability ). Fluorescence emission (excitation ~360 nm, emission ~450 nm) is measured after enzymatic cleavage releases 4-methylumbelliferone. Include negative controls (substrate without enzyme) and calibrate with free 4-methylumbelliferone standards. Adjust reaction time to avoid substrate depletion .
Q. How do solvent polarity and pH influence fluorescence quantification in assays using 4-MU-Ribofuranoside?
- Methodological Answer : Fluorescence intensity of 4-methylumbelliferone is solvent-dependent. Polar solvents (e.g., aqueous buffers) enhance fluorescence, while hydrophobic environments (e.g., enzyme active sites) may quench it. Pre-validate assay conditions by comparing fluorescence in calibration curves across pH 4.0–7.0. For example, binding to lectins like Momordica charantia causes near-complete quenching, indicating hydrophobic binding pockets . Use fluorescence polarization to distinguish free vs. bound states .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when using 4-MU-Ribofuranoside with novel glycosidases?
- Methodological Answer : Discrepancies may arise from enzyme inhibitors (e.g., residual salts) or non-specific binding. Perform competitive inhibition assays using lactose or other saccharides to confirm specificity . Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km) and validate with Lineweaver-Burk plots. If fluorescence quenching occurs, employ equilibrium dialysis to measure binding constants independently .
Q. What strategies are effective for synthesizing 4-MU-Ribofuranoside derivatives to study substrate specificity?
- Methodological Answer : Modify the glycosyl donor (e.g., hepta-acetate-α-D-ribofuranosyl bromide) and couple it to 4-methylumbelliferone via phase-transfer catalysis. For example, react trimethylsilyl ethers of 4-methylumbelliferone with activated glycosyl donors in a two-phase system (water/dichloromethane) using tetrabutylammonium bromide as a catalyst . Purify derivatives using HPLC and confirm structures via NMR and mass spectrometry .
Q. How can thermodynamic parameters of enzyme-substrate interactions be determined using 4-MU-Ribofuranoside?
- Methodological Answer : Conduct fluorescence quenching studies at multiple temperatures (e.g., 15–35°C). Calculate association constants (Ka) via Scatchard plots and derive ΔH° and ΔS° using van’t Hoff analysis. For Momordica charantia lectin, Ka = 1.96 × 10⁴ M⁻¹ at 25°C, with ΔH° = -30 kJ/mol (exothermic) and ΔS° = -21 J/mol·K, indicating enthalpy-driven binding . Validate with isothermal titration calorimetry (ITC) for direct heat measurement.
Q. Experimental Design & Validation
Q. What steps ensure reproducibility when adapting 4-MU-Ribofuranoside assays to high-throughput screening (HTS)?
- Methodological Answer :
- Optimize substrate concentration : Use Km values (typically 0.1–1 mM) to avoid signal saturation.
- Automate fluorescence detection : Use microplate readers with temperature control (25°C ± 0.5°C).
- Include internal standards : Add a reference fluorophore (e.g., quinine sulfate) to normalize plate-to-plate variability.
- Validate with known inhibitors : Test HTS hits with manual assays to exclude false positives .
Q. How can researchers differentiate between enzyme activation and non-specific hydrolysis in 4-MU-Ribofuranoside assays?
- Methodological Answer :
- Use mutant enzymes : Compare activity of wild-type vs. catalytically inactive mutants (e.g., active-site nucleophile mutants).
- Add chelating agents : EDTA eliminates metal-dependent non-specific hydrolysis.
- Monitor reaction progress : Non-specific hydrolysis shows linear kinetics, while enzymatic reactions follow exponential curves .
Q. Data Interpretation & Troubleshooting
Q. Why might fluorescence intensity decrease over time in continuous assays with 4-MU-Ribofuranoside?
- Methodological Answer :
Properties
IUPAC Name |
7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLTVBWEMHJRP-NMFUWQPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941308 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195385-93-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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